![molecular formula C11H8F4O2 B13540901 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Phenyl Ring: The phenyl ring with fluoro and trifluoromethyl substituents can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the fluoro substituent on the phenyl ring.
4-fluoro-2-(trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a cyclopropane ring.
2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, fluoro, and trifluoromethyl substituents. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H8F4O2 |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-6-1-2-7(8(5-6)11(13,14)15)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
InChI Key |
CXCZYTWLAQNBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


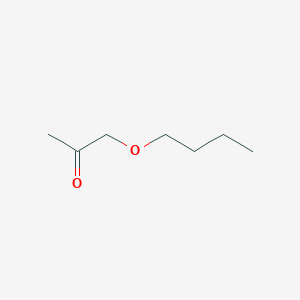
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)

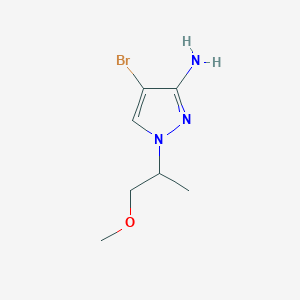
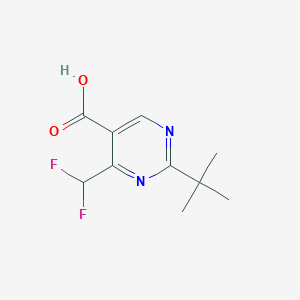
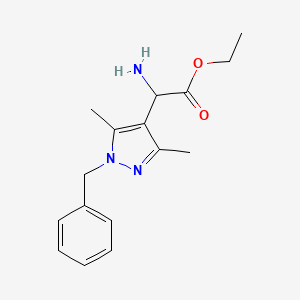
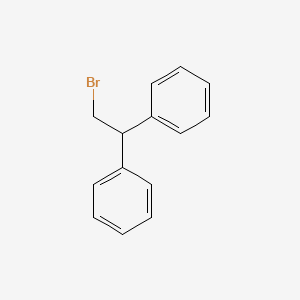
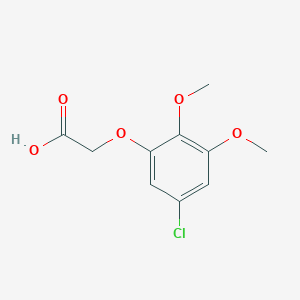
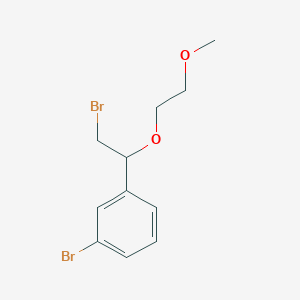
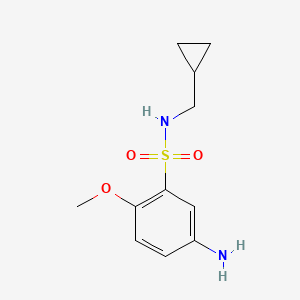
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
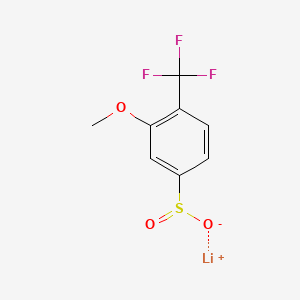
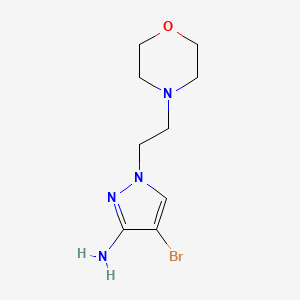
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
